molecular formula C7H5F3N2O B132722 4-(Trifluoroacetamido)pyridine CAS No. 77262-39-6

4-(Trifluoroacetamido)pyridine

Cat. No. B132722
CAS RN: 77262-39-6
M. Wt: 190.12 g/mol
InChI Key: WQSUOLIZDLLWDZ-UHFFFAOYSA-N
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Description

4-(Trifluoroacetamido)pyridine is a compound that is part of a broader class of polyhalogenated heterocyclic compounds, which have been studied for their potential applications in various fields, including medicinal chemistry and materials science. The interest in such compounds is due to their unique chemical properties, which arise from the presence of trifluoromethyl groups and their ability to form stable hydrogen bonds with other molecules .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing pyridines has been explored through various methods. For instance, the synthesis of [(trifluoroethyl)amino]pyridines was achieved by the reduction of the corresponding trifluoroacetamide using diborane/tetrahydrofuran, yielding moderate to good yields . Another approach involved the reaction of perfluoro-4-isopropylpyridine to create macrocyclic systems with pyridine sub-units, which could complex with cations and anions . Additionally, the synthesis of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives was performed under solvent-free conditions, leading to various pyridine derivatives .

Molecular Structure Analysis

The molecular structure of trifluoroacetamido pyridine derivatives has been characterized using techniques such as X-ray crystallography. For example, complexes of some pyridines with trifluoroacetic acid were analyzed, revealing details about the hydrogen bonds formed between the molecules . These studies are crucial for understanding the interaction of such compounds with potential biological targets or other chemical entities.

Chemical Reactions Analysis

Trifluoromethylated pyridines can undergo a variety of chemical reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as a site-selective electrophilic fluorinating agent, demonstrating the reactivity of the trifluoromethyl group in electrophilic substitution reactions . Furthermore, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones was achieved through a Brønsted base-catalyzed Pechmann-type reaction, showcasing the versatility of trifluoromethylated pyridines in heterocyclic compound synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyridines are influenced by the presence of the trifluoromethyl group. For example, fluorinated copoly(pyridine ether imide)s derived from trifluoromethylated pyridines exhibited high thermal stability, good solubility in organic solvents, and excellent mechanical properties, which are desirable features for materials used in high-performance applications . The introduction of the trifluoromethyl group can also affect the acidity, basicity, and overall reactivity of the pyridine ring, making these compounds interesting for various chemical transformations .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

  • Influenza Neuraminidase Inhibitors : 4-(Trifluoroacetamido)pyridine derivatives have been synthesized for use as potent inhibitors of influenza neuraminidase. These inhibitors show significant potential in antiviral therapy (Wang et al., 2001).

Structural and Spectroscopic Analysis

  • Hydrogen Bond Studies : This compound has been used to analyze hydrogen bonds in complexes, as demonstrated in a study involving X-ray and FT-IR analysis of pyridines complexed with trifluoroacetic acid (Dega-Szafran et al., 1992).

Organic Synthesis and Catalysis

  • Synthesis of Pyridines : 4-(Trifluoroacetamido)pyridine has been used in multicomponent reactions for the synthesis of pyridines, demonstrating its utility in organic synthesis (Wan et al., 2014).

Material Science and Luminescent Properties

  • Photoluminescent and Magnetic Properties : The reaction of 4-(trifluoroacetamido)pyridine derivatives with certain complexes has led to the formation of materials with interesting photoluminescent and magnetic properties, which could be of use in material science (Pointillart et al., 2009).

Chemoinformatics and Molecular Modelling

  • Quantum Chemistry Studies : The compound has been studied using quantum chemistry to determine low-energy conformations and for structure determinations (Manteau et al., 2010).

Analytical Chemistry Applications

  • Thin-Layer Chromatography : It has been used as a reagent in thin-layer chromatography for the detection and estimation of various compounds, showcasing its utility in analytical chemistry (Guth & Manner, 1967).

Plant Physiology Research

  • Plant Growth Research : This compound is part of a group of plant growth retardants used in physiological research to study the regulation of terpenoid metabolism in plants (Grossmann, 1990).

Environmental Chemistry

  • Eco-benign Synthesis : Demonstrated its use in environmentally friendly synthesis methods, contributing to sustainable chemistry practices (Khaksar & Gholami, 2014).

Future Directions

The future directions of research involving 4-(Trifluoroacetamido)pyridine are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) derivatives, which include 4-(Trifluoroacetamido)pyridine, will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

2,2,2-trifluoro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUOLIZDLLWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399252
Record name 4-(Trifluoroacetamido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetamido)pyridine

CAS RN

77262-39-6
Record name 4-(Trifluoroacetamido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetamido)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PL Norcott - Physical Chemistry Chemical Physics, 2022 - pubs.rsc.org
NMR spectroscopy can sometimes be hampered by two inherent weaknesses: low sensitivity and overlap of signals in complex mixtures. Hyperpolarisation techniques using para-…
Number of citations: 2 pubs.rsc.org
E Tsiliopoulos - 1986 - search.proquest.com
This Thesis begins with an extensive literature survey of specific fluorination of organic molecules using electrophilic fluorinating agents such as elemental fluorine, perchloryl fluoride, …
Number of citations: 2 search.proquest.com
MK Besheesh - 1994 - search.proquest.com
The work described in this thesis is concerned with several topics within the area of the development of electrophilic fluorinating agents. Initially several novel side-chain-N-fluorinated N-…
Number of citations: 0 search.proquest.com

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